molecular formula C18H14N2O3S B2517672 N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421463-95-7

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2517672
CAS No.: 1421463-95-7
M. Wt: 338.38
InChI Key: VQOZGRDAWGRARZ-UHFFFAOYSA-N
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Description

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzyl group, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .

Mode of Action

This compound interacts with its target by binding to the DprE1 enzyme . This enzyme is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . By inhibiting DprE1, the compound disrupts cell wall synthesis, leading to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacterium .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as this can impact the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can also influence the compound’s action by interacting with it or altering its distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further analyzed for their biological activities .

Scientific Research Applications

N-(3-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

Properties

IUPAC Name

N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(13-4-5-15-16(9-13)23-11-22-15)20-10-12-2-1-3-14(8-12)18-19-6-7-24-18/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOZGRDAWGRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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